molecular formula C22H19N3O3 B2704845 1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 847915-72-4

1-(2-Phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No. B2704845
CAS RN: 847915-72-4
M. Wt: 373.412
InChI Key: BNSZEIKEMYRUBM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound that contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . It is structurally distinct from traditional purine-based molecules .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The proton located at the 2-position of Pyrrolo [2,3- d ]pyrimidine displayed a distinctive signal within the chemical shift range of 8.34–8.38 ppm .

Scientific Research Applications

Aurora Kinase Inhibition

A compound related to the requested molecule has been identified for its potential in treating cancer by inhibiting Aurora A, a key enzyme in the cell cycle process, thus showing promise as a therapeutic agent for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Applications

Research on pyridine derivatives, including structures similar to the requested compound, has shown significant antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (N. Patel & S. N. Agravat, 2007).

Metal Complex Formation

Studies on molybdenum carbonyl complexes with pyridylimino acidato ligands, including similar piperidine-based compounds, have provided insights into their structural characteristics and potential applications in catalysis and material science (Raúl García‐Rodríguez & D. Miguel, 2006).

Anti-Angiogenic and DNA Cleavage Activities

Novel piperidine analogues related to the requested compound have been evaluated for their anti-angiogenic properties and DNA cleavage abilities, suggesting their potential as anticancer agents by inhibiting blood vessel formation and affecting DNA integrity (Vinaya Kambappa et al., 2017).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing promising activity against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents for tuberculosis (V. U. Jeankumar et al., 2013).

properties

IUPAC Name

1-(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-22(27)15-10-12-25(13-11-15)21-19-18(16-8-4-5-9-17(16)28-19)23-20(24-21)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSZEIKEMYRUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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